molecular formula C11H9N3 B11912170 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 64802-13-7

2-Methyl-1H-pyrrolo[2,3-B]quinoxaline

Cat. No.: B11912170
CAS No.: 64802-13-7
M. Wt: 183.21 g/mol
InChI Key: GRIFLAVGUXUUAD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted quinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s ability to modulate these pathways contributes to its anticancer and antiviral activities. Additionally, it acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

    Pyrrolo[2,3-B]quinoxaline: Shares a similar structure but lacks the methyl group at the 2-position.

    Indolo[2,3-B]quinoxaline: Contains an indole ring instead of a pyrrole ring.

    Quinoxaline: The parent compound without the pyrrole ring.

Uniqueness: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

64802-13-7

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]quinoxaline

InChI

InChI=1S/C11H9N3/c1-7-6-10-11(12-7)14-9-5-3-2-4-8(9)13-10/h2-6H,1H3,(H,12,14)

InChI Key

GRIFLAVGUXUUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N=C2N1

Origin of Product

United States

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